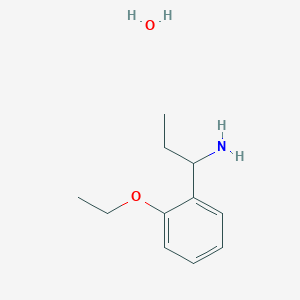

1-(2-Ethoxyphenyl)propan-1-amine hydrate

Description

Significance of Aryl-substituted Amines in Organic Synthesis

Aryl-substituted amines, also known as arylamines, are a cornerstone class of compounds in organic chemistry, characterized by an amino group attached to an aromatic ring. Their significance stems from their versatility as intermediates and building blocks in the synthesis of a vast array of complex organic molecules. organic-chemistry.orgncert.nic.in They are integral to the production of pharmaceuticals, polymers, and dyes. ncert.nic.in

In synthetic chemistry, arylamines are precursors in numerous critical reactions. For example, they are key reactants in palladium-catalyzed coupling reactions, which are powerful methods for forming carbon-nitrogen bonds. organic-chemistry.org Furthermore, the amino group on an aromatic ring is a potent activating group in electrophilic aromatic substitution reactions, directing incoming substituents primarily to the ortho and para positions. libretexts.org This directive influence is a fundamental tool for constructing polysubstituted aromatic compounds with precise regiochemistry. libretexts.org The conversion of arylamines into diazonium salts is another vital transformation, opening pathways to a wide variety of functional groups on the aromatic ring through Sandmeyer and related reactions. libretexts.org

The prevalence of the arylamine motif in biologically active compounds, including hormones, vitamins, and alkaloids, underscores its importance. ncert.nic.in Synthetic examples like the local anesthetic Novocain and the antihistamine Benadryl highlight the role of this functional group in medicinal chemistry. ncert.nic.in

Overview of Hydrated Organic Compounds in Structural Chemistry

Hydrates are crystalline solids that incorporate water molecules into their lattice structure. nih.gov The study of hydrated organic compounds is a significant subfield of structural chemistry and crystal engineering, as the presence of water can profoundly influence the physicochemical properties of a material, including its stability, solubility, and dissolution rate. mdpi.comrsc.org These properties are particularly critical in the pharmaceutical industry, where the crystalline form of an active ingredient can affect its bioavailability. rsc.org

Advanced analytical techniques, particularly single-crystal X-ray diffraction and neutron diffraction, are essential for elucidating the precise three-dimensional arrangement of atoms within a hydrate (B1144303). mdpi.com These methods provide detailed information on bond lengths, bond angles, and the specific roles of water molecules in the crystal lattice, revealing whether they exist in isolated sites, form clusters, or create extended channels or layers. mdpi.comresearchgate.net Understanding these structural details is crucial for controlling the crystallization process and ensuring the desired solid-state properties of a compound. nih.govmdpi.com

Scope and Research Focus on 1-(2-Ethoxyphenyl)propan-1-amine (B2802778) Hydrate

1-(2-Ethoxyphenyl)propan-1-amine hydrate is a specific chemical entity available for scientific investigation. scbt.com While detailed, peer-reviewed studies focusing exclusively on this compound are not widely documented in prominent literature, its molecular structure suggests clear avenues for research. As an aryl-substituted amine, its primary research focus lies in its potential application as a building block or intermediate in organic synthesis. The presence of the ethoxyphenyl group and the propan-1-amine side chain offers multiple reactive sites for developing more complex molecules.

The "hydrate" designation indicates that in its solid form, the compound crystallizes with at least one molecule of water integrated into its crystal lattice. scbt.com This makes it a subject of interest for crystallographic studies. Research in this area would focus on determining its precise solid-state structure to understand the intermolecular interactions, particularly the hydrogen-bonding network involving the water molecule, the amine group, and the ethoxy oxygen atom. Such studies are valuable for fundamental research in crystal engineering and for understanding how hydration affects the material's properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO·H₂O | scbt.com |

| Molecular Weight | 197.27 g/mol | scbt.com |

| Form | Hydrate | scbt.com |

| Research Area | Biochemical for Proteomics Research | scbt.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)propan-1-amine;hydrate |

InChI |

InChI=1S/C11H17NO.H2O/c1-3-10(12)9-7-5-6-8-11(9)13-4-2;/h5-8,10H,3-4,12H2,1-2H3;1H2 |

InChI Key |

PHCYYNCYQRRJCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1OCC)N.O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxyphenyl Propan 1 Amine Hydrate and Analogues

Established Synthetic Routes for 1-(Aryl)propan-1-amines

Traditional methods for the synthesis of 1-(aryl)propan-1-amines primarily involve reductive amination of corresponding ketones and nucleophilic addition to imines. These methods are widely employed due to their reliability and the accessibility of starting materials.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 1-(2-ethoxyphenyl)propan-1-amine (B2802778), the precursor would be 2-ethoxypropiophenone. The reaction proceeds via an intermediate imine, which is then reduced to the final amine. wikipedia.org This process can be carried out in a one-pot reaction, which is advantageous from a process efficiency standpoint. nih.govfrontiersin.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. Catalytic hydrogenation using transition metals like nickel, platinum, or palladium is also a widely used method and is considered a green and atom-efficient approach. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired primary amine. For instance, highly active cobalt catalysts have been developed for the reductive amination of aryl ketones with aqueous ammonia (B1221849) and hydrogen gas, demonstrating high conversion and selectivity. researchgate.net

| Starting Material | Amine Source | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone | aq. NH₃ (32%) | Co-Ph@SiO₂(900) / H₂ (10 bar) | Water | 50 | 20 | >98 (selectivity) | researchgate.net |

| Propiophenone | Benzylamine | 4wt% Au/CeO₂/TiO₂ / H₂ (30 bar) | Toluene | 100 | - | 79 | researchgate.net |

| Benzaldehyde | Benzylamine | Aquivion-Fe / NaBH₄ | CPME/Methanol | 40 then 0 | 3.5 | 91 (selectivity) | unimi.it |

Nucleophilic Addition Approaches

Another established route to 1-(aryl)propan-1-amines involves the nucleophilic addition of an organometallic reagent to an imine derived from the corresponding aryl aldehyde. For the synthesis of 1-(2-ethoxyphenyl)propan-1-amine, this would typically involve the reaction of an imine formed from 2-ethoxybenzaldehyde (B52182) with an ethyl-containing organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent.

This approach allows for the direct formation of the carbon-carbon bond adjacent to the nitrogen atom. The choice of the N-substituent on the imine can influence the reactivity and the subsequent deprotection step. N-Sulfinyl imines, for example, have been extensively used as electrophiles in additions with organometallic reagents, offering a versatile route to chiral amines.

| Imine Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylidenebenzylamine | n-BuLi | Water | Room Temp | >99 | Generic representation of on-water addition |

| N-Tosyl imines | Diethylzinc | Toluene | - | Excellent | General method for N-tosyl imines |

Enantioselective Synthesis of 1-(2-Ethoxyphenyl)propan-1-amine

The biological activity of chiral amines is often stereospecific, making the development of enantioselective synthetic methods crucial. Asymmetric catalysis and the use of chiral auxiliaries are the two primary strategies for achieving high enantiopurity in the synthesis of compounds like 1-(2-ethoxyphenyl)propan-1-amine.

Asymmetric Catalysis in Arylpropanamine Synthesis

Asymmetric catalysis offers a highly efficient route to enantiomerically enriched amines by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. researchgate.net The asymmetric reduction of prochiral imines or enamines is a common and powerful strategy. researchgate.net This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation.

In asymmetric hydrogenation, a prochiral imine is reduced with hydrogen gas in the presence of a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium, with chiral phosphine (B1218219) or diamine ligands. liv.ac.uk The combination of an iridium complex with a chiral phosphoric acid has been shown to be highly effective for the hydrogenation of a variety of imines with excellent enantioselectivities. liv.ac.uk

Asymmetric transfer hydrogenation utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of hydrogen gas, which can be more convenient for laboratory-scale synthesis. researchgate.net

| Substrate | Catalyst System | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Acyclic Imines | [Cp*Ir(diamine)] / Chiral Phosphoric Acid | H₂ | - | Excellent | Up to 97 | liv.ac.uk |

| N-Benzyl Imines | Polymer-immobilized Chiral Diamine Monosulfonamide-Ru | i-PrOH | CH₂Cl₂ | High | Good | General method for N-benzyl imines |

| Tetrasubstituted Alkenes/Imines | Chiral Ferrocene-based NAD(P)H model / Yb(OTf)₃ | H₂ | THF | Up to 98 | Up to 98 | dicp.ac.cn |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral amines, a common approach is the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary on the nitrogen atom. Alternatively, a chiral auxiliary can be attached to the carbonyl group of the starting material. Widely used chiral auxiliaries include pseudoephedrine and N-tert-butanesulfinamide (Ellman's auxiliary). nih.govosi.lv The latter is particularly effective, as the resulting N-tert-butanesulfinyl imines undergo diastereoselective reduction or addition of organometallic reagents to afford the corresponding amines in high diastereomeric purity. osi.lv

| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Pseudoephedrine | Alkylation of amides | Forms crystalline derivatives, high facial selectivity. | Uniformly high | nih.govharvard.edu |

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Reduction of ketimines | Effective for synthesis of amines with multiple stereocenters. | High | osi.lv |

| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, Alkylations | Well-established for controlling stereochemistry. | High | wikipedia.org |

Green Chemistry Principles in the Synthesis of 1-(2-Ethoxyphenyl)propan-1-amine Hydrate (B1144303)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfrontiersin.org In the synthesis of 1-(2-ethoxyphenyl)propan-1-amine hydrate and its analogues, several green chemistry principles can be applied.

One key aspect is the use of more environmentally benign solvents. Traditional reductive aminations often use chlorinated solvents, but greener alternatives like ethyl acetate (B1210297) or even water can be employed. unimi.it The development of catalytic systems that are recyclable and based on non-toxic, earth-abundant metals is another important area. unimi.it For instance, the use of iron-based catalysts for reductive amination aligns with this principle. unimi.it

Biocatalysis offers a particularly attractive green approach to chiral amine synthesis. nih.govresearchgate.net Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric amination of ketones with high enantioselectivity under mild, aqueous conditions. nih.govresearchgate.net These enzymatic methods often proceed with high atom economy and avoid the use of heavy metal catalysts. hims-biocat.eu Reductive aminase (RedAm) enzymes, for example, have been shown to be effective for the asymmetric synthesis of chiral primary amines from ketones using ammonia. researchgate.net

| Green Chemistry Principle | Application in Amine Synthesis | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived aldehydes. | Reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF). | mdpi.com |

| Catalysis | Use of recyclable, non-toxic metal catalysts. | Aquivion-Fe catalyzed reductive amination. | unimi.it |

| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with greener alternatives. | Use of cyclopentyl methyl ether (CPME) or water. | unimi.it |

| Atom Economy | One-pot reactions, catalytic hydrogenation. | One-pot reductive amination of ketones with nitro compounds. | nih.govfrontiersin.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | Biocatalytic amination using transaminases. | researchgate.net |

Solvent-Free and Environmentally Benign Methods

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, with a significant emphasis on minimizing solvent use. researchgate.net Solvents are a major contributor to the environmental impact of chemical processes. researchgate.net As such, solvent-free or neat reactions represent a highly desirable approach for the synthesis of amines. researchgate.net

One prominent environmentally benign method for the synthesis of primary amines is the direct reductive amination of aldehydes and ketones. libretexts.orglibretexts.org This reaction typically involves the condensation of a carbonyl compound with an amine source, followed by the reduction of the resulting imine intermediate. libretexts.orglibretexts.org In the context of synthesizing 1-(2-ethoxyphenyl)propan-1-amine, the corresponding ketone, 1-(2-ethoxyphenyl)propan-1-one, would be reacted with an ammonia source.

Recent advancements have demonstrated that such reactions can be performed under solvent-free conditions, often facilitated by microwave irradiation or mechanochemical mixing (ball milling). researchgate.netnih.gov These techniques not only eliminate the need for a solvent but can also lead to shorter reaction times and improved yields. For instance, the aza-Michael addition of amines to α,β-unsaturated compounds, a related reaction for forming C-N bonds, has been successfully carried out under solvent- and catalyst-free conditions by simply mixing or grinding the reactants at room temperature. researchgate.net

Another green approach involves the use of water as a reaction medium, which is a significant improvement over volatile organic solvents. nih.gov While not strictly "solvent-free," the use of water is highly aligned with the principles of green chemistry. One-pot cyclocondensation reactions of primary amines and alkyl dihalides have been efficiently conducted in an alkaline aqueous medium under microwave assistance, demonstrating the feasibility of aqueous conditions for amine synthesis. nih.gov

The following table summarizes examples of environmentally benign conditions for amine synthesis, which are applicable to the synthesis of analogues of this compound.

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Aza-Michael Addition | Amines and α,β-unsaturated compounds | Neat mixing/grinding, room temperature | 82-100 | researchgate.net |

| Cyclocondensation | Primary amines and alkyl dihalides | Alkaline aqueous medium, microwave irradiation | High | nih.gov |

| Reductive Amination | Aldehydes/ketones and amines | Sodium borohydride activated by a solid acid, solvent-free | Good | researchgate.net |

Catalytic Approaches for Sustainable Amine Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. rsc.orgacs.org The development of efficient catalysts for amine synthesis, particularly those based on earth-abundant and non-toxic metals, is a key area of research. d-nb.infonih.gov

Reductive amination of carbonyl compounds with ammonia and molecular hydrogen is considered one of the most environmentally friendly methods for primary amine synthesis due to its high atom economy and the use of readily available starting materials. acs.org The success of this approach hinges on the catalyst's ability to selectively promote the formation of the primary amine over side reactions. acs.org

Recent breakthroughs have highlighted the efficacy of catalysts based on earth-abundant 3d metals like iron and cobalt. acs.orgd-nb.info For example, a reusable iron-based catalyst system has been developed for the reductive amination of a broad range of ketones and aldehydes using aqueous ammonia as the nitrogen source. d-nb.infonih.gov This catalyst, supported on N-doped silicon carbide, is easy to handle, selective, and can be recycled, adding to the sustainability of the process. d-nb.infonih.gov

Similarly, an in situ-generated amorphous cobalt catalyst from cobalt(II) chloride and a reducing agent has been shown to be highly active for the selective reductive amination of aldehydes and ketones under mild conditions (80 °C, 1-10 bar H₂). acs.org This system boasts high selectivity (99%), a wide substrate scope, and simple catalyst separation, making it promising for industrial applications. acs.org

These catalytic methods offer a significant improvement over traditional stoichiometric reducing agents, which generate large amounts of waste. The use of molecular hydrogen as the reductant results in water as the only byproduct, further enhancing the green credentials of these processes. acs.org

The table below details examples of catalytic systems used for the synthesis of primary amines, which could be adapted for the synthesis of this compound and its analogues.

| Catalyst System | Substrate Scope | Reaction Conditions | Key Advantages | Reference |

| Iron complex on N-doped SiC | Aryl-alkyl, dialkyl, and heterocyclic ketones; aldehydes | Aqueous ammonia, H₂ | Reusable catalyst, broad scope, tolerates various functional groups | d-nb.infonih.gov |

| In situ-generated amorphous Cobalt | Aldehydes and ketones | Aqueous ammonia, H₂, 80 °C, 1-10 bar | Mild conditions, high selectivity (99%), easy catalyst separation | acs.org |

| Molybdenum-catalyzed allylic amination | Tertiary allylic carbonates and amines | Ethanol (green solvent) | Recyclable catalyst, high regioselectivity | acs.org |

Advanced Spectroscopic Elucidation of 1 2 Ethoxyphenyl Propan 1 Amine Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For a compound like 1-(2-Ethoxyphenyl)propan-1-amine (B2802778), we would expect to see distinct signals for the aromatic protons on the ethoxyphenyl group and the aliphatic protons of the propan-1-amine side chain.

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The substitution pattern on the ring would lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.

Aliphatic Protons: The protons of the ethyl group (ethoxy substituent) and the propyl group (propan-1-amine chain) would be found in the upfield region.

The -O-CH₂- protons of the ethoxy group would likely appear as a quartet around 4.0 ppm.

The -CH₃ protons of the ethoxy group would likely appear as a triplet around 1.4 ppm.

The protons on the propan-1-amine chain would show characteristic splitting patterns based on their neighboring protons. The proton attached to the same carbon as the amine group (-CH(NH₂)-) would be expected at a distinct chemical shift.

Amine and Hydrate (B1144303) Protons: The protons of the amine group (-NH₂) and the water of hydration (hydrate) would appear as broad signals that can exchange with deuterium, a characteristic often confirmed by a D₂O exchange experiment.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in a Related Structure (Note: This is a generalized prediction for a similar structure and not experimental data for 1-(2-Ethoxyphenyl)propan-1-amine hydrate)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| O-CH₂-CH₃ | ~ 4.0 | Quartet |

| CH-NH₂ | ~ 3.5 - 4.0 | Multiplet |

| CH₂-CH₃ (propyl) | ~ 1.5 - 1.8 | Multiplet |

| O-CH₂-CH₃ | ~ 1.4 | Triplet |

| CH₂-CH₃ (propyl) | ~ 0.9 | Triplet |

| NH₂ | Variable, broad | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

In the ¹³C NMR spectrum of 1-(2-Ethoxyphenyl)propan-1-amine, one would expect to see:

Aromatic Carbons: Several signals in the downfield region (typically 110-160 ppm) corresponding to the carbon atoms of the benzene ring. The carbon atom attached to the oxygen of the ethoxy group would be the most downfield of these.

Aliphatic Carbons: Signals in the upfield region (typically 10-70 ppm) for the carbons of the ethyl and propyl groups. The carbon atom bonded to the nitrogen of the amine group and the carbon of the ethoxy group bonded to oxygen would be the most downfield among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Structure (Note: This is a generalized prediction for a similar structure and not experimental data for this compound)

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (aromatic) | ~ 155 - 160 |

| Aromatic C-H | ~ 110 - 130 |

| Aromatic C (substituted) | ~ 125 - 135 |

| O-CH₂-CH₃ | ~ 60 - 65 |

| CH-NH₂ | ~ 50 - 60 |

| CH₂-CH₃ (propyl) | ~ 20 - 30 |

| O-CH₂-CH₃ | ~ 15 |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule. For instance, it would confirm the connectivity within the ethyl group and the propyl chain.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign which protons are attached to which carbon atoms in the structure.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

For 1-(2-Ethoxyphenyl)propan-1-amine (C₁₁H₁₇NO), the expected molecular weight is approximately 179.26 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 179.

The fragmentation of the molecular ion would likely involve cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring. Common fragmentation pathways for similar amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the formation of a stable iminium ion.

Loss of the ethyl group: Fragmentation could involve the loss of the ethyl group from the ethoxy substituent.

Cleavage of the propanamine side chain: The bond between the aromatic ring and the propanamine side chain could cleave.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, aromatic ring, ether, and the water of hydration.

Table 3: Expected IR Absorption Bands (Note: These are general ranges for the expected functional groups)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydrate) | 3500 - 3200 (broad) | Stretching vibration of the water molecule |

| N-H (amine) | 3400 - 3250 (medium) | Stretching vibrations (primary amines show two bands) |

| C-H (aromatic) | 3100 - 3000 (sharp) | Stretching vibrations |

| C-H (aliphatic) | 3000 - 2850 (strong) | Stretching vibrations |

| N-H (amine) | 1650 - 1580 (medium) | Bending vibration |

| C=C (aromatic) | 1600 - 1450 (medium) | Ring stretching vibrations |

| C-O (ether) | 1250 - 1000 (strong) | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of 1-(2-Ethoxyphenyl)propan-1-amine would be expected to show absorption bands characteristic of the substituted benzene ring. The presence of the ethoxy group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm. The exact positions and intensities of these bands would provide insight into the electronic structure of the chromophore.

Computational and Theoretical Studies on 1 2 Ethoxyphenyl Propan 1 Amine Hydrate

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.gov MD simulations calculate the trajectories of atoms and molecules over time based on a classical force field, providing a dynamic picture of molecular interactions.

For 1-(2-Ethoxyphenyl)propan-1-amine (B2802778) hydrate (B1144303), MD simulations would be essential to understand how the molecule interacts with water. A simulation box would be constructed containing one or more molecules of the compound and a large number of water molecules. The simulation would track the positions and velocities of all atoms over a period of nanoseconds.

Analysis of the MD trajectory would reveal the hydration shell around the molecule, showing how water molecules orient themselves around the amine and ethoxy groups to form hydrogen bonds. acs.org It would also provide insights into the stability of the hydrate complex and the dynamics of water exchange between the hydration shell and the bulk solvent. Such simulations can also be used to computationally study the process of dehydration. nih.gov

Protonation Equilibria and Solvent Effects through Computational Models

The amine group of 1-(2-Ethoxyphenyl)propan-1-amine is basic and will exist in equilibrium between its neutral and protonated (cationic) forms in solution, depending on the pH. The pKa value quantifies this equilibrium. Computational models can accurately predict pKa values by calculating the Gibbs free energy change of the protonation reaction. mdpi.com

This is typically done using a combination of high-level quantum mechanical calculations for the molecule in the gas phase and a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent. The model calculates the free energy of solvation for both the neutral and protonated forms of the amine. The difference in these solvation energies, combined with the gas-phase protonation energy, allows for the calculation of the pKa. mdpi.com Understanding the protonation state is critical as it governs the molecule's solubility, membrane permeability, and interactions with biological targets.

Structure-Reactivity Relationships Derived from Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with a specific property, such as its biological activity or a physical property like lipophilicity (logP). nih.govnih.gov These models rely on calculating a set of numerical values, or "descriptors," that represent the molecule's physicochemical properties.

For 1-(2-Ethoxyphenyl)propan-1-amine, a wide range of theoretical descriptors can be calculated. These fall into several categories:

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Topological descriptors: Describe the connectivity of the atoms.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.

These descriptors can be used to build a mathematical model that predicts a property of interest. For example, a QSAR model could be developed for a series of related phenethylamines to predict their affinity for a specific receptor. nih.govnih.gov The model would identify which descriptors are most important for the activity, providing valuable insights into the structure-activity relationship and guiding the design of new molecules with improved properties.

Table 2: List of Compound Names

| Compound Name |

|---|

| 1-(2-Ethoxyphenyl)propan-1-amine hydrate |

| Phenethylamine |

Reactivity and Derivatization Chemistry of 1 2 Ethoxyphenyl Propan 1 Amine Hydrate

Amine Reactivity in C-N Bond Formation

The primary amine group in 1-(2-Ethoxyphenyl)propan-1-amine (B2802778) is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

Primary amines are readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the reaction of an amine with acetic anhydride typically proceeds smoothly, often in the presence of a base or in an aqueous medium, to yield the corresponding acetamide. Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, usually in the presence of a base like pyridine, to produce a sulfonamide. These reactions are crucial for the protection of the amine group or for the introduction of functionalities that can alter the biological or physical properties of the molecule.

Below is a data table summarizing typical acylation and sulfonylation reactions for primary amines.

| Reaction Type | Reagent | Product | General Conditions |

| Acylation | Acetic Anhydride | N-acetyl-amine | Aqueous medium with NaHCO3 or organic solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl-amine | Pyridine or other base as catalyst and solvent |

Reductive Amination in Complex Molecule Construction

Reductive amination is a powerful method for the formation of C-N bonds, involving the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The use of 1-(2-Ethoxyphenyl)propan-1-amine in reductive amination with various aldehydes and ketones allows for the synthesis of a diverse range of secondary amines. This one-pot procedure is highly valued in medicinal chemistry for the construction of complex molecules due to its efficiency and broad substrate scope. For example, the reaction with cyclohexanone in the presence of a reducing agent would yield N-cyclohexyl-1-(2-ethoxyphenyl)propan-1-amine.

Ether Linkage Stability and Transformations

The ethoxy group on the phenyl ring is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of aryl ethers with strong acids typically proceeds via nucleophilic attack of the halide ion on the alkyl group, leading to the formation of a phenol and an alkyl halide. In the case of 1-(2-Ethoxyphenyl)propan-1-amine, treatment with HBr would be expected to yield 2-(1-aminopropyl)phenol and ethyl bromide. The stability of this ether bond is an important consideration in planning multi-step syntheses involving this compound.

Cyclization Reactions and Heterocyclic Ring Formation

The primary amine of 1-(2-Ethoxyphenyl)propan-1-amine can be a key functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active molecules. Following acylation, the resulting amide can undergo intramolecular cyclization reactions.

Two notable examples of such cyclizations are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. ijstr.orgmdma.chnih.govmasterorganicchemistry.comgoogle.com To utilize this reaction, 1-(2-ethoxyphenyl)propan-1-amine would first need to be acylated with a suitable reagent. The resulting amide could then, in principle, undergo cyclization. The success of this reaction is highly dependent on the activation of the aromatic ring.

Pictet-Spengler Reaction : This reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. researchgate.netresearchgate.netresearchgate.net The electron-rich nature of the aromatic ring is crucial for the success of this electrophilic aromatic substitution reaction. The 2-ethoxy group on the phenyl ring of 1-(2-ethoxyphenyl)propan-1-amine is an electron-donating group, which should facilitate this type of cyclization.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. Primary amines are common components in many MCRs. 1-(2-Ethoxyphenyl)propan-1-amine could potentially serve as the amine component in various MCRs, such as the Ugi reaction.

Ugi Reaction : The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govrsc.orgmdpi.comfrontiersin.org The versatility of the Ugi reaction allows for the rapid generation of a large library of compounds with diverse structures, which is highly valuable in drug discovery. The participation of 1-(2-Ethoxyphenyl)propan-1-amine in an Ugi reaction would lead to the formation of complex peptide-like structures.

Chirality, Resolution, and Stereochemical Control of 1 2 Ethoxyphenyl Propan 1 Amine

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For chiral amines like 1-(2-Ethoxyphenyl)propan-1-amine (B2802778), the most common methods involve the formation of diastereomers or the use of chiral chromatography.

The most established and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. uspto.gov This difference in solubility allows for their separation by fractional crystallization.

The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. uspto.gov The crystallized salt is then isolated, and the desired enantiomer of the amine is recovered by treatment with a base to break the salt. Common chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. onyxipca.comlibretexts.org

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. mdpi.comgavinpublishers.com A screening process is often necessary to identify the optimal conditions for a given amine. onyxipca.com While specific resolution data for 1-(2-Ethoxyphenyl)propan-1-amine via this method is not detailed in the available literature, the principles are widely applied to structurally similar arylalkylamines.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Dibenzoyl-L-tartaric Acid | Acid | Resolution of racemic bases |

| (R)-(-)-Mandelic Acid | Acid | Resolution of racemic bases |

This table presents common resolving agents used for the separation of racemic amines based on the principles of diastereomeric salt formation.

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the resolution of chiral amines, High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs is particularly effective. Columns such as those based on cellulose (B213188) derivatives (e.g., CHIRALCEL OD-H) can achieve baseline separation of the enantiomers of arylalkylamines. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The interactions between the enantiomers and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, are responsible for the differential retention. This method is highly versatile and can be used to determine the enantiomeric excess (ee) of a sample.

Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, resulting in an enrichment of the less reactive enantiomer. wiley.com This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting one.

Enzymatic kinetic resolution is a widely used and highly efficient strategy. Lipases, in particular, are frequently employed for the resolution of racemic amines. For example, Candida antarctica lipase B (CALB) can catalyze the enantioselective acylation of a racemic amine. In a typical procedure, the racemic amine is treated with an acyl donor (e.g., an ester) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (for instance, the R-enantiomer) at a much higher rate than the S-enantiomer. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated R-enantiomer and the unreacted S-enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography. This method can provide access to both enantiomers with high optical purity. nottingham.ac.uksigmaaldrich.com

Table 2: Example of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Selectivity | Products |

|---|

This table illustrates a typical enzymatic kinetic resolution of a racemic amine, where one enantiomer is selectively acylated.

Asymmetric Induction in the Synthesis of Chiral 1-(2-Ethoxyphenyl)propan-1-amine

To avoid the inherent 50% theoretical yield limit of classical resolution, asymmetric synthesis methods are employed to directly produce a single enantiomer. wikipedia.org These methods create the chiral center in a controlled manner, favoring the formation of one enantiomer over the other.

One prominent approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. researchgate.netnih.gov For the synthesis of chiral amines, auxiliaries such as pseudoephenamine can be used. nih.govharvard.edu For instance, the prochiral ketone precursor, 1-(2-ethoxyphenyl)propan-1-one, could be reacted with a chiral auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction of the C=N or C=C bond, controlled by the steric influence of the auxiliary, would yield a diastereomerically enriched product. Cleavage of the auxiliary would then release the desired enantiomerically enriched amine.

Another powerful strategy is the asymmetric reduction of a prochiral imine. The imine corresponding to 1-(2-ethoxyphenyl)propan-1-amine can be synthesized from the parent ketone. This imine can then be reduced to the amine using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation. In this process, a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand is used with hydrogen gas to reduce the imine. The chiral environment created by the ligand directs the hydrogen addition to one face of the imine, leading to the preferential formation of one enantiomer. Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) also offer a green and highly selective route for the asymmetric reduction of imines or the direct reductive amination of ketones to furnish chiral amines. nih.govresearchgate.netnih.gov

Table 3: General Asymmetric Synthesis Strategies for Chiral Amines

| Strategy | Key Component | Principle |

|---|---|---|

| Chiral Auxiliary | e.g., Evans oxazolidinones, pseudoephenamine | Temporary incorporation of a chiral molecule to direct a diastereoselective transformation. |

| Asymmetric Catalysis | Chiral metal catalyst (e.g., Rh-DIPAMP) | Asymmetric hydrogenation of a prochiral imine or enamine. |

This table summarizes common strategies for the asymmetric synthesis of chiral amines, which aim to produce a single enantiomer directly.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers, leading to different retention times and enabling their separation. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC):

For the enantioseparation of primary amines like 1-(2-Ethoxyphenyl)propan-1-amine (B2802778), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. yakhak.orgresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities where enantiomers can bind through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. csfarmacie.cz

The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Below is a representative data table illustrating a hypothetical chiral HPLC separation of 1-(2-Ethoxyphenyl)propan-1-amine enantiomers.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC):

Chiral GC is another powerful technique for the enantiomeric analysis of volatile or semi-volatile amines. Often, derivatization of the amine with a suitable reagent, such as trifluoroacetic anhydride, is performed to improve volatility and chromatographic performance. nih.gov Substituted cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. wiley.comnih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the derivatized enantiomers.

The following table presents plausible data for a chiral GC analysis of derivatized 1-(2-Ethoxyphenyl)propan-1-amine.

| Parameter | Value |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin CSP |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (isothermal) |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-TFA derivative) | 15.3 min |

| Retention Time (S-TFA derivative) | 16.1 min |

| Separation Factor (α) | 1.05 |

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques offer alternative, often faster, methods for determining enantiomeric excess, although they may not provide the direct separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov A common approach for primary amines involves reaction with a chiral reagent, such as Mosher's acid chloride or 2-formylphenylboronic acid in the presence of an enantiopure diol like BINOL. nih.govresearchgate.net This reaction converts the enantiomers into a mixture of diastereomers, which are no longer mirror images and will exhibit distinct signals in the NMR spectrum. kit.edu By integrating the signals corresponding to specific protons in each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated.

| Diastereomer | Proton Analyzed | Hypothetical Chemical Shift (ppm) |

| Diastereomer 1 (from R-amine) | Methine (CH-N) | 4.85 (quartet) |

| Diastereomer 2 (from S-amine) | Methine (CH-N) | 4.95 (quartet) |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers have mirror-image CD spectra, with one enantiomer showing a positive Cotton effect and the other a negative one at the same wavelength. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be determined. nih.gov For amines that lack a strong chromophore, derivatization may be necessary to introduce one that absorbs in a convenient region of the UV-Vis spectrum. nih.gov

| Sample | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max |

| Pure R-1-(2-Ethoxyphenyl)propan-1-amine | +5000 |

| Pure S-1-(2-Ethoxyphenyl)propan-1-amine | -5000 |

| Racemic Mixture | 0 |

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, providing both separation and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govresearchgate.netnih.gov When a chiral HPLC method is coupled to a mass spectrometer, it allows for the unequivocal identification of the separated enantiomers based on their mass-to-charge ratio (m/z) and fragmentation patterns, even in the presence of other impurities. This is particularly useful for analyzing samples from complex matrices, such as biological fluids or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

Similarly, GC-MS is a robust technique for the analysis of volatile compounds. auburn.edu The electron ionization (EI) mass spectrum of 1-(2-Ethoxyphenyl)propan-1-amine would be expected to show characteristic fragmentation patterns. The molecular ion peak would confirm the molecular weight, while key fragment ions can provide structural information. A common fragmentation pathway for phenethylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to a stable iminium ion. researchgate.netlibretexts.org

Below is a table of expected key fragment ions in the GC-MS analysis of 1-(2-Ethoxyphenyl)propan-1-amine.

| m/z | Proposed Fragment Ion Assignment |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ (Loss of ethyl group from amine) |

| 135 | [C₉H₁₁O]⁺ (Ethoxyphenylmethyl cation) |

| 107 | [C₇H₇O]⁺ (Ethoxyphenyl cation) |

| 44 | [C₂H₆N]⁺ (Iminium ion from alpha-cleavage) |

These advanced analytical methodologies provide a comprehensive toolkit for ensuring the purity and correct enantiomeric composition of 1-(2-Ethoxyphenyl)propan-1-amine hydrate (B1144303), which is critical for its potential applications.

Future Research Directions for 1 2 Ethoxyphenyl Propan 1 Amine Hydrate

Exploration of Novel Catalytic Systems for Synthesis

The efficient and stereocontrolled synthesis of chiral amines is a significant objective in modern organic chemistry. rsc.org While classical synthetic routes exist, future research should focus on developing more advanced and sustainable catalytic systems to produce 1-(2-ethoxyphenyl)propan-1-amine (B2802778) hydrate (B1144303) with high yield and enantiomeric purity.

A primary avenue of investigation involves the application of transition metal-catalyzed asymmetric hydrogenation. nih.govacs.org The asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing α-chiral amines. acs.org Research should be directed towards screening a variety of chiral ligands and metal centers, such as iridium and ruthenium, which have shown exceptional performance in the asymmetric hydrogenation of related substrates. nih.gov The development of novel chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, could lead to catalysts with enhanced activity and selectivity specifically tailored for the synthesis of 1-(2-ethoxyphenyl)propan-1-amine. acs.org

Another promising area is the use of organocatalysis. Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org Future studies could explore the use of catalysts derived from natural amino acids or Cinchona alkaloids to catalyze the synthesis of the target molecule, potentially through asymmetric reductive amination of a corresponding ketone precursor. rsc.orgpsu.edu

The table below summarizes potential catalytic systems that warrant exploration for the asymmetric synthesis of this compound.

| Catalytic Approach | Catalyst Class | Potential Advantages |

| Transition Metal Catalysis | Iridium-based complexes with chiral phosphine (B1218219) ligands | High activity and enantioselectivity for imine hydrogenation. nih.gov |

| Ruthenium-based complexes with diamine ligands | Proven efficacy in asymmetric hydrogenation of various ketones and imines. | |

| Biocatalysis using Transaminases | High stereoselectivity under mild reaction conditions. google.com | |

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, environmentally benign catalysis for reductive aminations. |

| Primary amine catalysts (e.g., from amino acids) | Complementary reactivity to secondary amine catalysts. rsc.org |

Further research should also investigate chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. The use of transaminases, for instance, could provide a highly enantioselective route to 1-(2-ethoxyphenyl)propan-1-amine hydrate from the corresponding ketone, 1-(2-ethoxyphenyl)propan-1-one. google.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's three-dimensional structure and electronic properties is crucial. While standard techniques like NMR and IR spectroscopy provide basic structural information, future research should employ advanced spectroscopic methods for a more detailed characterization of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a central tool. Future work could involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to determine the enantiomeric purity and assign the absolute configuration of the amine without the need for crystallographic analysis. researchgate.net Advanced 2D NMR techniques, such as NOESY and ROESY, can provide insights into the solution-state conformation and the spatial relationship between the ethoxyphenyl group and the propanamine side chain.

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, offers powerful methods for stereochemical analysis. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) should be employed. ECD provides information about the stereochemistry of the chromophoric ethoxyphenyl group, while VCD can give a detailed stereochemical fingerprint of the entire molecule in solution. nih.gov Comparing experimental VCD spectra with those predicted by quantum chemical calculations can be a robust method for determining the absolute configuration. kent.ac.uk

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate fragmentation pathways, which can aid in the structural confirmation of the molecule and its potential metabolites or degradation products.

The following table outlines advanced spectroscopic techniques and the specific information they can provide for this compound.

| Technique | Abbreviation | Information Yielded |

| Nuclear Magnetic Resonance | NMR | Connectivity, solution conformation, enantiomeric purity (with CSAs). researchgate.net |

| Electronic Circular Dichroism | ECD | Absolute configuration of chromophoric regions. nih.gov |

| Vibrational Circular Dichroism | VCD | Absolute configuration of the entire molecule in solution. |

| Tandem Mass Spectrometry | MS/MS | Structural confirmation and fragmentation analysis. |

| Raman Spectroscopy | - | Vibrational modes, complementary to IR, useful for solid-state analysis. researchgate.net |

Refinement of Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. longdom.org Future efforts should focus on developing and refining computational models to accurately predict the structural, electronic, and spectroscopic properties of this compound and its derivatives.

Density Functional Theory (DFT) is a powerful method for optimizing molecular geometries and predicting a wide range of properties. longdom.org Future research should involve systematic conformational analyses using DFT to identify the most stable conformers of the molecule. These calculations can then be used to predict spectroscopic data, such as NMR chemical shifts and IR/VCD spectra, which can be compared with experimental results for validation. kent.ac.ukacs.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption and ECD spectra, further aiding in structural elucidation. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models offer a way to correlate molecular structure with physical or biological properties. researchgate.net By building QSAR models based on a series of structurally related amines, it may be possible to predict properties such as lipophilicity, aqueous solubility, or even potential biological activities of this compound. nih.govresearchgate.net This requires the generation of a dataset of related compounds and the calculation of various molecular descriptors.

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is a rapidly growing field. longdom.orgarxiv.org ML models can be trained on large datasets of quantum chemical calculations to predict properties with significantly reduced computational cost. chemrxiv.orgaalto.fi Future research could involve developing ML potentials to explore the conformational landscape of the molecule more efficiently or to predict its pharmacokinetic properties. acs.org

The table below details computational methods and their potential applications in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Geometry Optimization & Vibrational Analysis | Stable conformers, IR/VCD spectra, NMR chemical shifts. kent.ac.ukacs.org |

| Time-Dependent DFT (TD-DFT) | Excited State Calculations | UV-Vis and Electronic Circular Dichroism (ECD) spectra. scirp.org |

| Quantitative Structure-Activity Relationship (QSAR) | Property Correlation | Physicochemical properties, potential biological activity. researchgate.netchemrxiv.org |

| Machine Learning (ML) | High-Throughput Screening & Property Prediction | Molecular energies, pharmacokinetic profiles, spectroscopic signatures. arxiv.orgaalto.fi |

By pursuing these integrated avenues of synthetic, spectroscopic, and computational research, a comprehensive understanding of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.